molecular formula C14H22N2O2 B5321991 1-(2-Methoxy-5-methylphenyl)-3-(2-methylbutan-2-yl)urea

1-(2-Methoxy-5-methylphenyl)-3-(2-methylbutan-2-yl)urea

Cat. No.: B5321991
M. Wt: 250.34 g/mol
InChI Key: FURVKSPGICMQGQ-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-methylphenyl)-3-(2-methylbutan-2-yl)urea is an organic compound with a complex structure It is characterized by the presence of methoxy and methyl groups attached to a phenyl ring, and a urea moiety linked to a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-5-methylphenyl)-3-(2-methylbutan-2-yl)urea typically involves the reaction of 2-methoxy-5-methylphenyl isocyanate with 2-methylbutan-2-amine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage between the isocyanate and the amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-5-methylphenyl)-3-(2-methylbutan-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or alkoxides (RO⁻) under basic conditions.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Methoxy-5-methylphenyl)-3-(2-methylbutan-2-yl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-methylphenyl)-3-(2-methylbutan-2-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of methoxy and methyl groups enhances its binding affinity and specificity. The urea moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxy-5-methylphenyl)-2-[(2-methylbutan-2-yl)oxy]ethan-1-amine
  • 1-(2-Methoxy-5-methylphenyl)ethyl](2-methylbutan-2-yl)amine

Uniqueness

1-(2-Methoxy-5-methylphenyl)-3-(2-methylbutan-2-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-(2-methylbutan-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-6-14(3,4)16-13(17)15-11-9-10(2)7-8-12(11)18-5/h7-9H,6H2,1-5H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURVKSPGICMQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)NC1=C(C=CC(=C1)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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